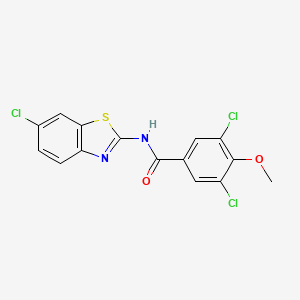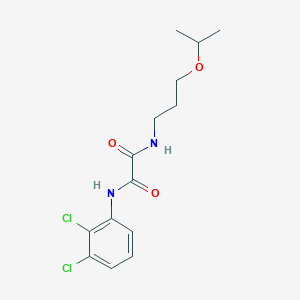
N-(2,3-dichlorophenyl)-N'-(3-isopropoxypropyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-N'-(3-isopropoxypropyl)ethanediamide, commonly known as ACR16, is a molecule that has gained significant attention in the field of neuroscience. It belongs to the class of compounds known as antipsychotics and has been studied extensively for its potential therapeutic applications in the treatment of schizophrenia and other psychiatric disorders.
Mécanisme D'action
The exact mechanism of action of ACR16 is not fully understood, but it is believed to act as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors. This results in a reduction in dopamine release in certain brain regions, which is thought to contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
ACR16 has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, changes in gene expression, and alterations in brain activity patterns. These effects are thought to contribute to its therapeutic potential in the treatment of psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ACR16 as a research tool is its specificity for certain neurotransmitter systems, which allows for targeted manipulation of brain activity. However, its limited solubility and potential toxicity at high doses can pose challenges in experimental design.
Orientations Futures
There are a number of potential future directions for research on ACR16, including further investigation of its mechanism of action, exploration of its effects on other neurotransmitter systems, and development of more effective analogs with improved pharmacological properties. Additionally, studies on the potential use of ACR16 in combination with other drugs or therapies may hold promise for the treatment of psychiatric disorders.
Méthodes De Synthèse
The synthesis of ACR16 involves the reaction of 2,3-dichlorophenyl isocyanate with 3-isopropoxypropylamine in the presence of a suitable solvent and base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
ACR16 has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications. Some of the key areas of research include its effects on neurotransmitter systems such as dopamine and serotonin, as well as its ability to modulate neuronal activity in specific brain regions.
Propriétés
IUPAC Name |
N'-(2,3-dichlorophenyl)-N-(3-propan-2-yloxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3/c1-9(2)21-8-4-7-17-13(19)14(20)18-11-6-3-5-10(15)12(11)16/h3,5-6,9H,4,7-8H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQRVJCQPDVLAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C(=O)NC1=C(C(=CC=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isopropyl 5-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5156143.png)
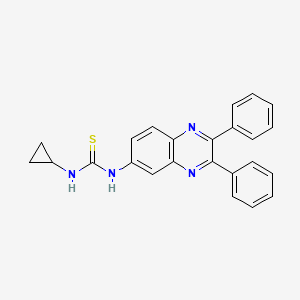
![3-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]amino}-1-propanol hydrochloride](/img/structure/B5156154.png)
![11-(4-hydroxy-3-methoxyphenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5156161.png)
![3,3'-{[4-(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinyl)phenyl]imino}dipropanenitrile](/img/structure/B5156167.png)
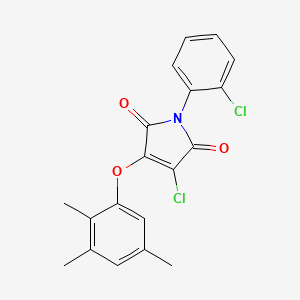
![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5156182.png)

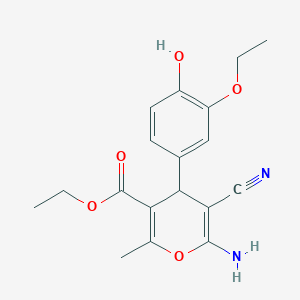
![2-(5-{[2-(2-chlorophenoxy)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B5156211.png)

![methyl 7-(2-chlorophenyl)-4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5156216.png)

